molecular formula C15H23N3O2 B7069715 N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide

N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide

Cat. No.: B7069715
M. Wt: 277.36 g/mol
InChI Key: XNGCCUOBHMZYGA-UHFFFAOYSA-N
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Description

N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a methoxy-methylpyridinylamino moiety, which contributes to its distinctive properties.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-10-14(8-9-15(16-10)20-3)18-13-6-4-12(5-7-13)17-11(2)19/h8-9,12-13,18H,4-7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGCCUOBHMZYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC2CCC(CC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:

    Formation of the Pyridinylamino Intermediate: This step involves the reaction of 6-methoxy-2-methylpyridine with an appropriate amine under controlled conditions to form the pyridinylamino intermediate.

    Cyclohexylation: The intermediate is then reacted with cyclohexylamine in the presence of a suitable catalyst to introduce the cyclohexyl group.

    Acetylation: Finally, the compound undergoes acetylation using acetic anhydride or acetyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to modify the pyridinyl ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridinyl ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-[(6-methoxy-2-methylpyridin-3-yl)amino]cyclohexyl]acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy-methylpyridinylamino moiety with a cyclohexylacetamide structure makes it a valuable compound for research and potential therapeutic applications.

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